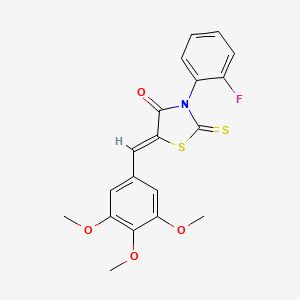

(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, as well as its effects on various other biological systems.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The thiazolidin-4-one scaffold allows for structural modifications that can enhance biological activity and target specificity. The compound in focus possesses a unique substitution pattern that may influence its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The structural modifications in this compound could provide enhanced efficacy against various cancer cell lines.

Thiazolidin-4-one compounds are believed to exert their anticancer effects through several mechanisms:

- Inhibition of Cell Proliferation : They can interfere with the cell cycle and induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes.

A study indicated that thiazolidin-4-one derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and SKOV3 cells. The IC50 values for these compounds often fall within a range that suggests potent activity .

Other Biological Activities

Besides anticancer properties, this compound may exhibit other biological activities:

Antioxidant Activity

Thiazolidin-4-one derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, some derivatives have demonstrated significant DPPH radical scavenging activity .

Antimicrobial Activity

The compound may also show antimicrobial effects against various pathogens. Thiazolidin-4-one derivatives have been studied for their activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their structural features. The following table summarizes key findings related to the structure-activity relationship:

| Substituent | Effect on Activity |

|---|---|

| 2-Fluorophenyl group | Enhances anticancer activity |

| 3,4,5-Trimethoxybenzylidene group | Increases antioxidant capacity |

| Thioxo moiety | Contributes to enzyme inhibition |

Case Studies

- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that those with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM against cervical and ovarian cancer cell lines .

- Antioxidant Evaluation : Another study assessed the DPPH scavenging activity of thiazolidinone derivatives, reporting that certain compounds showed antioxidant activity comparable to vitamin C .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the induction of apoptosis in various cancer cell lines, which is mediated through the activation of caspase enzymes.

Key Findings:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma).

- Caspase Activity : A significant increase in caspase-3 activity was observed across multiple cell lines, indicating effective apoptosis induction.

| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |

|---|---|---|

| A549 | 1 - 50 | 39.26 - 248.15 |

| CACO-2 | 1 - 100 | 39.13 - 711.64 |

| SH-SY5Y | 10 - 100 | 31.76 - 358.82 |

This data suggests that the compound can significantly inhibit cell proliferation and induce cell death in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been well-documented. This particular compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Rates : Studies have reported up to 91.66% inhibition against Staphylococcus aureus and significant activity against Escherichia coli.

- Mechanism : The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

| Bacteria | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 91.66 |

| Escherichia coli | Significant |

These findings underline the potential for developing this compound into an effective antimicrobial agent .

Structure-Activity Relationship

The structure of (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one plays a crucial role in its biological activity. The presence of the fluorophenyl group and the trimethoxybenzylidene moiety enhances its interaction with biological targets.

Insights:

- Fluorine Substitution : The introduction of fluorine increases lipophilicity, which may improve cellular uptake.

- Methoxy Groups : The trimethoxy substitution potentially enhances antioxidant properties, contributing to its anticancer effects by reducing oxidative stress within cells .

Case Studies

- Breast Cancer Study : El-Kashef et al. synthesized a series of thiazolidinone derivatives with similar structures and tested their anti-breast cancer activity against MCF-7 cells. Results showed promising cytotoxic effects, supporting further exploration into this compound's therapeutic potential .

- Antimicrobial Evaluation : A comparative study on various thiazolidinone derivatives demonstrated that those with similar structural features exhibited significant antimicrobial properties, reinforcing the need for further investigations into their application as antibiotics .

Analyse Des Réactions Chimiques

General Synthetic Routes

Thiazolidin-4-one derivatives can be synthesized through various methods, often involving multi-component reactions. The following are notable synthetic strategies relevant to the compound :

-

One-Pot Synthesis : A common method involves the reaction of aromatic amines, aldehydes, and thioglycolic acid under catalytic conditions. For instance, Foroughifar et al. demonstrated a one-pot synthesis using Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions, achieving high yields at elevated temperatures .

-

Condensation Reactions : Another effective approach includes the condensation of thiourea with carbonyl compounds. This method utilizes chloroacetic acid as both a solvent and catalyst, allowing for cyclization to obtain thiazolidin-4-one derivatives with good yields .

Specific Reaction Pathways

The following table summarizes specific synthetic pathways for thiazolidin-4-one derivatives that could be adapted for the synthesis of (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one:

| Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Route 1 | Aromatic amine, aldehyde, thioglycolic acid | Bi(SCH₂COOH)₃ catalyst, solvent-free | High |

| Route 2 | Thiourea, chloroacetic acid | Water/Ethanol, 40-100°C | 32.5 - 86.4% |

| Route 3 | Benzaldehyde derivatives | Reflux in ethanol | Good yield |

| Route 4 | Pyrazole carbaldehyde | Microwave irradiation | 82 - 92% |

These methods highlight the versatility in synthesizing thiazolidinone derivatives and can be tailored to produce specific compounds with desired substituents.

Reactivity of Thiazolidinones

Thiazolidinones exhibit diverse reactivity due to their unique functional groups. The thioxo group (C=S) in this compound contributes to its nucleophilicity and electrophilicity in various reactions:

-

Nucleophilic Addition : The thioxo group can participate in nucleophilic addition reactions with electrophiles such as alkyl halides or carbonyl compounds.

-

Cyclization Reactions : Thiazolidinones can undergo cyclization to form more complex heterocyclic structures when reacted with suitable reagents.

Propriétés

IUPAC Name |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQUAMSJWNGSR-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.